molecular formula C10H16O B1227562 (+)-Fenchone CAS No. 4695-62-9

(+)-Fenchone

Cat. No. B1227562
CAS RN: 4695-62-9
M. Wt: 152.23 g/mol
InChI Key: LHXDLQBQYFFVNW-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


(+)-Fenchone , also known as R-(+)-Fenchone , is a bicyclic monoterpene ketone. It is a natural compound found in various aromatic plants, including fennel (Foeniculum vulgare), basil (Ocimum basilicum), and other herbs. The compound has a characteristic minty, camphor-like odor and flavor.



Synthesis Analysis


The synthesis of (+)-Fenchone involves several methods, including:



  • Isopulegol Oxidation : Isopulegol, obtained from essential oils, can be oxidized to form (+)-Fenchone.

  • Camphor Rearrangement : Camphor, another related compound, can undergo a rearrangement reaction to yield (+)-Fenchone.



Molecular Structure Analysis


The molecular formula of (+)-Fenchone is C₁₀H₁₆O , and its structure consists of a bicyclic ring system. It contains a cyclohexanone ring fused with a cyclopentane ring. The stereochemistry of the compound is R-(+) .



Chemical Reactions Analysis


(+)-Fenchone participates in various chemical reactions:



  • Reduction : It can be reduced to form fenchyl alcohol .

  • Oxidation : Under appropriate conditions, it oxidizes to produce camphor .

  • Isomerization : (+)-Fenchone can undergo isomerization to yield other terpenes.



Physical And Chemical Properties Analysis



  • Physical State : (+)-Fenchone is a colorless liquid or crystalline solid.

  • Melting Point : It melts around -1°C to 1°C .

  • Boiling Point : The boiling point is approximately 196°C .

  • Solubility : It is soluble in organic solvents like ethanol and ether.


Scientific Research Applications

Bronchodilator and Spasmolytic Activities

Fenchone has been investigated for its bronchodilator effects. A study using guinea pig tracheal muscles demonstrated fenchone's ability to relax tracheal muscles, suggesting potential in managing airways disorders. This effect was mediated predominantly by potassium channel activation followed by dual inhibition of phosphodiesterase and calcium channels (Rehman et al., 2022).

Antimicrobial and Antibiofilm Properties

Research indicates that fenchone has significant antibacterial, anticandidal, and antibiofilm properties. It was effective against bacteria like E. coli and P. aeruginosa, as well as the fungus C. albicans. These findings suggest that fenchone can be a source for developing new antimicrobial drugs (Ahmad et al., 2022).

Antioxidant and Anticancer Activities

Fenchone has shown antioxidant activity and exhibits strong antifungal properties. It was also found cytotoxic to cancerous HeLa cells, indicating its potential in cancer therapy. This study used in silico approaches to explore these activities (Singh et al., 2019).

Soil Respiration and Microbial Population Shift

An interesting application of fenchone lies in its effect on soil metabolism and microbial growth. In a study, addition of fenchone to soil samples resulted in an increase in soil respiration and a significant change in the bacterial population, suggesting its influence on soil ecological processes (Vokou et al., 2002).

Interaction with Water Molecules

Fenchone’s interaction with water molecules has been explored through rotational spectroscopy and quantum chemistry. This study provides insights into the complex network of non-covalent interactions in fenchone hydrates, relevant in understanding its chemical behavior (Chrayteh et al., 2021).

Wound Healing

Fenchone was studied for its wound healing efficacy using a cutaneous wound model in rats. It showed significant increases in wound contraction and re-epithelialization, highlighting its potential in skin wound treatment (Keskin et al., 2017).

Antimycobacterial Activity

Fenchone-derived compounds showed promising activity against Mycobacterium tuberculosis, suggesting its potential in developing new treatments for tuberculosis (Slavchev et al., 2014).

Insecticidal Activities

Fenchone exhibited significant insecticidal activities against stored-product insects like Sitophilus zeamais, indicating its potential as a natural insect control agent (Nukenine et al., 2010).

Safety And Hazards



  • (+)-Fenchone is generally considered safe when used in food flavorings and perfumes.

  • However, excessive exposure may cause skin irritation or allergic reactions.

  • Always follow safety guidelines when handling this compound.


Future Directions



  • Further research is needed to explore its potential therapeutic applications, especially in cancer treatment.

  • Investigate its interactions with other compounds and biological targets.


properties

IUPAC Name

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDLQBQYFFVNW-XCBNKYQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858862
Record name d-Fenchone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Camphoraceous aroma
Record name d-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in propylene glycol, vegetable oils; Insoluble in water, Soluble (in ethanol)
Record name d-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.940-0.948
Record name d-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(+)-Fenchone

CAS RN

4695-62-9
Record name (+)-Fenchone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4695-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Fenchone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name d-Fenchone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENCHONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436YKU51N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thiofenchone (23 mg, 0.14 mmol) was reacted with bis-(p-methoxyphenyl)telluroxide for 42 h. Fenchone (5 mg, 23%) νmax 1965,1930,1875,1742,1465,1385 and 1025 cm-1 was obtained after p.l.c. (petroleum ether-ethyl acetate 20:1). A low yield was obtained due to volatility of the product. Sulphur and bis-(p-methoxyphenyl)telluride were, however, isolated in 75 and 81% yields respectively.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Fenchone
Reactant of Route 2
Reactant of Route 2
(+)-Fenchone
Reactant of Route 3
(+)-Fenchone
Reactant of Route 4
(+)-Fenchone
Reactant of Route 5
(+)-Fenchone
Reactant of Route 6
(+)-Fenchone

Citations

For This Compound
12,200
Citations
A Him, H Ozbek, I Turel, AC Oner - Pharmacologyonline, 2008 - academia.edu
… study indicate that alpha pinene and fenchone, major constituents of … and fenchone for their effect on motor coordination by rotarod test. In this study neither alpha-pinene nor fenchone …
Number of citations: 116 www.academia.edu
I Keskin, Y Gunal, S Ayla, B Kolbasi… - Biotechnic & …, 2017 - Taylor & Francis
… Groups treated with fenchone and with fenchone + limonene … of fenchone and limonene for augmenting wound healing. The anti-inflammatory and antimicrobial activities of fenchone …
Number of citations: 55 www.tandfonline.com
D Loru, MA Bermúdez, ME Sanz - The Journal of Chemical Physics, 2016 - pubs.aip.org
The bicyclic terpenoid fenchone (C10H16O, 1, 3, 3-trimethylbicyclo [2.2. 1] heptan-2-one) has been investigated by chirped pulse Fourier transform microwave spectroscopy in the 2-8 …
Number of citations: 47 pubs.aip.org
EN Nukenine, C Adler… - Journal of Applied …, 2010 - Wiley Online Library
The toxic, repellent and reproduction inhibitory effects of Plectranthus glandulosus essential oil and one of its major compounds, fenchone, were evaluated against adult Prostephanus …
Number of citations: 57 onlinelibrary.wiley.com
P Alam, MS Abdel-Kader, MH Alqarni… - Journal of food science …, 2019 - Springer
… fenchone and y is the GC–MS response for fenchone. The overlaid GC–MS chromatograms of different concentrations of fenchone … GC–MS response of fenchone at each concentration …
Number of citations: 25 idp.springer.com
M Miyazawa, K Gyoubu - Xenobiotica, 2007 - Taylor & Francis
… of (−)-fenchone by P450 enzymes in liver … )-fenchone, we used specific P450 inhibitors and antibodies raised against purified human liver P450 enzymes. Catalytic rates of (−)-fenchone …
Number of citations: 18 www.tandfonline.com
V Ulrich, S Barth, S Joshi, U Hergenhahn… - The Journal of …, 2008 - ACS Publications
Measurements made with a dilute, non-oriented, gas-phase sample of a selected fenchone enantiomer using circularly polarized synchrotron radiation demonstrate huge chiral …
Number of citations: 48 pubs.acs.org
M Miyazawa, K Gyoubu - Biological and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
… In this study, we examined oxidations of ()-fenchone by P450 … zymes in the oxidations of ()-fenchone, we used specific P450 … ni cells in the oxidations of ()-fenchone are also reported. …
Number of citations: 18 www.jstage.jst.go.jp
U Ravid, E Putievsky, I Katzir… - Flavour and fragrance …, 1992 - Wiley Online Library
… Enantiomerically pure ( -)-fenchone was detected in the oils of wormwood, tansy and … of fenchone in laboratory-made essential oils and in essential oils and samples of fenchone from …
Number of citations: 30 onlinelibrary.wiley.com
O Tzakou, I Bazos… - Natural product …, 2009 - journals.sagepub.com
The essential oils from leaves and inflorescences of L. cariensis Boiss. and L. stoechas L. subsp. stoechas collected in Greece were analyzed by GC and GC/MS. In the inflorescences …
Number of citations: 25 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.